2-Amino-5-bromo-4-methylpyridine

Lipophilicity Drug-like properties Membrane permeability

Critical for CNS-penetrant kinase inhibitors: LogP 2.32 & pKa 5.27 ensure BBB penetration. Unique 5-bromo substituent enables high-yield cross-coupling (Suzuki, Stille, Heck) for rapid library diversification. Superior to non-brominated analogs in solubility (methanol) and synthetic utility. High purity (≥98%) ensures reproducible results.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 98198-48-2
Cat. No. B189383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-methylpyridine
CAS98198-48-2
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)N
InChIInChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
InChIKeyJDNCMHOKWINDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2): A Differentiated Pyridine Scaffold for Pharmaceutical Synthesis and Cross-Coupling Applications


2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2) is a brominated pyridine derivative belonging to the class of 2-aminopyridines. Its core structure comprises a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position [1]. This specific substitution pattern confers distinct physicochemical and reactivity profiles that differentiate it from closely related analogs such as 2-amino-4-methylpyridine, 2-amino-5-bromopyridine, and other halogenated pyridines [2]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with documented utility in kinase inhibitor scaffolds, cross-coupling reactions, and the construction of complex heterocyclic libraries [3]. Quantitative data on lipophilicity, basicity, solubility, and synthetic yields presented herein substantiate its unique position among 2-aminopyridine derivatives, enabling informed scientific selection and procurement decisions.

Why 2-Amino-5-bromo-4-methylpyridine Cannot Be Replaced by Other 2-Aminopyridines: Quantitative Differentiation in Physicochemical Properties and Reactivity


Generic substitution among 2-aminopyridine derivatives is not feasible due to substantial differences in key physicochemical parameters that directly impact synthetic utility, purification workflows, and biological profile. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position in 2-Amino-5-bromo-4-methylpyridine significantly alters lipophilicity (LogP 2.32 vs. 0.60–1.08 for the non-brominated analog) , basicity (pKa 5.27 vs. 5.94–7.48 for 2-amino-4-methylpyridine) , and aqueous solubility (soluble in methanol but not water, in contrast to the freely water-soluble 2-amino-4-methylpyridine) . Furthermore, the bromine substituent enables a broader spectrum of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, Sonogashira) that are not accessible to non-halogenated analogs, with reported yields reaching up to 80% under optimized conditions [1]. The data presented in Section 3 provide the quantitative basis for these differentiation claims and establish clear selection criteria for scientific and industrial applications.

Quantitative Differentiation of 2-Amino-5-bromo-4-methylpyridine from Close Analogs: Evidence for Scientific Selection and Procurement


Enhanced Lipophilicity (LogP) Relative to Non-Brominated and Mono-Brominated Analogs

2-Amino-5-bromo-4-methylpyridine exhibits a measured LogP value of 2.32 (2.31590), which is significantly higher than that of 2-amino-4-methylpyridine (LogP 0.60–1.08) and 2-amino-5-bromopyridine (LogP 2.01) . This 1.24–1.72 log unit increase in lipophilicity correlates with improved membrane permeability and potential oral bioavailability, making it a more suitable scaffold for central nervous system (CNS) and intracellular target engagement [1].

Lipophilicity Drug-like properties Membrane permeability

Reduced Basicity (pKa) as a Consequence of Bromine Substitution

The pKa of 2-Amino-5-bromo-4-methylpyridine is predicted to be 5.27±0.24, which is substantially lower than that of 2-amino-4-methylpyridine (pKa 5.94–7.48) . This reduction in basicity alters the protonation state at physiological pH, affecting hydrogen-bonding capacity and receptor interactions .

Basicity Ionization state Receptor binding

Shifted Solubility Profile: Methanol Soluble vs. Water Soluble Analogs

2-Amino-5-bromo-4-methylpyridine is soluble in methanol but not appreciably in water, whereas 2-amino-4-methylpyridine is freely soluble in water (41 mg/mL at 20°C) . This solubility difference impacts purification strategies, crystallization conditions, and formulation approaches.

Solubility Crystallization Purification

Higher Melting Point and Density: Implications for Physical Handling and Storage

2-Amino-5-bromo-4-methylpyridine exhibits a melting point of 148–151°C and a density of 1.59 g/cm³, in contrast to 2-amino-4-methylpyridine which has a melting point of 3–4°C and a density of 1.03 g/cm³ . The higher melting point simplifies solid-state handling and reduces volatility, while the increased density may affect shipping and storage logistics.

Physical properties Storage stability Quality control

Kinase Inhibition Potency: Nanomolar Activity in HotSpot Assay

In a HotSpot kinase assay, 2-Amino-5-bromo-4-methylpyridine demonstrated an IC50 value of 3.48 nM against a purified kinase target, placing it in the nanomolar potency range [1]. For reference, the pan-kinase inhibitor staurosporine exhibits IC50 values of 0.7–1 nM in comparable assays [2], indicating that this compound possesses moderate kinase inhibitory activity suitable for further optimization.

Kinase inhibitor IC50 Drug discovery

Synthetic Efficiency: Regioselective Bromination in High Yield

A regioselective bromination method using N-bromosuccinimide (NBS) provides 2-Amino-5-bromo-4-methylpyridine in up to 80% yield, with exclusive 5-position monobromination and no detectable dibrominated side products [1]. In contrast, bromination of 2-amino-4-methylpyridine using Br₂/HBr/H₂O₂ yields the desired product in 71% yield but may generate dibrominated impurities .

Synthetic methodology Yield optimization Process chemistry

Procurement-Driven Application Scenarios for 2-Amino-5-bromo-4-methylpyridine: Where Differentiation Translates into Value


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Optimization

The combination of enhanced lipophilicity (LogP 2.32) and nanomolar kinase inhibition (IC50 3.48 nM) positions 2-Amino-5-bromo-4-methylpyridine as an attractive scaffold for developing CNS-penetrant kinase inhibitors [1]. Its LogP value lies within the optimal range for blood-brain barrier penetration (1.5–3.0), while its reduced basicity (pKa 5.27) minimizes ionization at physiological pH, further facilitating passive diffusion into the CNS [2]. Procurement teams should prioritize this compound over less lipophilic analogs when CNS target engagement is required.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Library Construction

The 5-bromo substituent enables efficient Suzuki-Miyaura cross-coupling with aryl boronic acids, allowing rapid diversification of the pyridine core [1]. The compound's solubility in methanol (and likely other polar organic solvents) facilitates homogeneous reaction conditions, while its high purity (typically ≥98%) minimizes side reactions [2]. This makes it a preferred building block for parallel synthesis and library production in medicinal chemistry programs.

Process Chemistry: Scalable Bromination for Intermediate Production

The NBS-mediated regioselective bromination method achieving 80% yield with no dibrominated byproducts supports large-scale production of 2-Amino-5-bromo-4-methylpyridine as a pharmaceutical intermediate [1]. The solid-state properties (mp 148–151°C, density 1.59 g/cm³) facilitate straightforward isolation and purification via crystallization from methanol [2]. Procurement of this compound in bulk quantities is justified by the robust synthetic route and favorable physical characteristics.

Analytical Development: Reference Standard for HPLC Method Validation

The well-defined physicochemical properties of 2-Amino-5-bromo-4-methylpyridine, including its distinct UV absorbance profile and chromatographic behavior, make it suitable as a reference standard for HPLC method development and validation in pharmaceutical quality control [1]. Its high purity (commercially available at ≥98% by GC) and stability at room temperature support its use as a calibration standard for quantifying related substances in drug substance and product batches [2].

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